molecular formula C18H17NO5 B2950947 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate CAS No. 391633-37-7

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate

Cat. No.: B2950947
CAS No.: 391633-37-7
M. Wt: 327.336
InChI Key: TVAAZBRMDDGBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate is a synthetic organic molecule characterized by two key structural motifs:

  • Benzodioxol moiety: A bicyclic ether system (2H-1,3-benzodioxol) linked to a carbamoyl group, which is commonly associated with bioactive molecules due to its ability to modulate lipophilicity and metabolic stability .
  • Dimethylbenzoate ester: A substituted benzoate ester with methyl groups at the 2- and 5-positions, which may influence steric hindrance and resistance to enzymatic hydrolysis.

This compound is structurally related to psychoactive substances and pharmaceutical intermediates, as evidenced by analogs such as 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one (a substituted cathinone derivative) described in the literature . However, its specific pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-11-3-4-12(2)14(7-11)18(21)22-9-17(20)19-13-5-6-15-16(8-13)24-10-23-15/h3-8H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAZBRMDDGBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxole Moiety : This is achieved through the cyclization reaction of catechol and formaldehyde under acidic conditions.
  • Carbamoylation : The benzodioxole derivative is reacted with an isocyanate to introduce the carbamoyl group.
  • Esterification : Finally, the carbamoyl intermediate undergoes esterification with 2,5-dimethylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In a study involving neuroblastoma and glioblastoma cell lines, the compound showed lethal concentrations (LC50) significantly lower than existing chemotherapeutics. Specifically, it exhibited an LC50 of 18.9 nM in sensitive cell lines .
Cell LineLC50 (nM)Comparison with Other Compounds
Neuroblastoma18.9>15 times lower than standard treatments
Glioblastoma200 ± 60More effective than compound currently in clinical trials

The mechanism of action for this compound appears to involve:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis.
  • Morphological Changes : Treated cells exhibit significant morphological alterations such as giant cells with multiple nuclei and disrupted nuclear envelopes .

Study on Anticancer Efficacy

In a comprehensive evaluation involving multiple cancer cell lines:

  • Combination Therapy : When combined with radiation therapy (4 Gy), the compound enhanced radiosensitivity significantly compared to conventional drugs. This combination led to a survival fraction (SF) of only 0.07 ± 0.01 in treated cells .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with the target molecule:

Compound Name Key Structural Features Biological/Physicochemical Implications Source
Thiazol-5-ylmethyl carbamate derivatives (e.g., entries q, r, w in ) Carbamate linked to a thiazole ring instead of benzodioxol; variable ester substituents Thiazole’s polarity may enhance aqueous solubility but reduce blood-brain barrier penetration vs. benzodioxol .
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one Benzodioxol linked to a cathinone backbone (β-keto amphetamine analog) Psychoactive properties due to amine group; lacks ester functionality, altering metabolic pathways .
Bis(thiazol-5-ylmethyl) carbamate derivatives (e.g., entry w in ) Dimeric carbamate structure with dual thiazole groups Potential for enhanced receptor binding avidity but increased molecular weight (~600–700 g/mol) .

Physicochemical and Functional Group Analysis

  • Lipophilicity (logP): The benzodioxol group in the target compound increases lipophilicity compared to thiazole-based analogs, favoring membrane permeability .
  • Hydrogen Bonding Capacity: The carbamoyl group (–NH–CO–O–) provides hydrogen bond donors/acceptors, similar to thiazolylmethyl carbamates. However, the absence of heteroatoms in the dimethylbenzoate moiety reduces polarity compared to thiazole derivatives .
  • Metabolic Stability :

    • Benzodioxol rings are prone to oxidative metabolism, whereas thiazole rings may undergo conjugation or ring-opening reactions. The dimethylbenzoate’s steric bulk could further delay hydrolysis, extending half-life .

Research Findings and Gaps

  • Structural Validation : Tools like SHELXL (for crystallographic refinement) and ORTEP-III (for molecular graphics) are critical for confirming the stereochemistry and conformation of such compounds .
  • Activity Data: No direct pharmacological data for the target compound is provided in the evidence.
  • Contradictions: While benzodioxol derivatives are often CNS-active, the esterification in the target compound may redirect bioavailability to peripheral tissues, contrasting with unmodified cathinone analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.